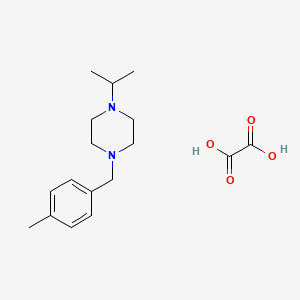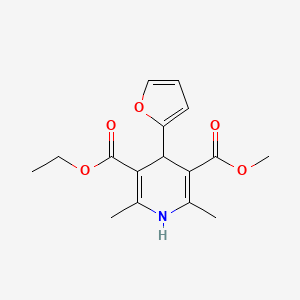
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate is a synthetic compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has been shown to produce various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, the long-term effects of this compound on the brain and body are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the main limitations of using this compound is its potential for abuse. Due to its psychoactive effects, it can be easily misused and may pose a risk to researchers who handle it.
Future Directions
There are several future directions for research on 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate. One area of interest is its potential applications in the treatment of various disorders such as anxiety and depression. Another area of interest is its potential as a tool for investigating the neural mechanisms underlying drug addiction and withdrawal. Further research is also needed to fully understand the long-term effects of this compound on the brain and body. Overall, 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has significant potential for further scientific research and development.
Synthesis Methods
The synthesis of 1-isopropyl-4-(4-methylbenzyl)piperazine oxalate involves several steps. The first step involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified and reacted with isopropylamine to form the final compound. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-isopropyl-4-(4-methylbenzyl)piperazine oxalate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential treatment for various disorders such as anxiety, depression, and schizophrenia. In pharmacology, it has been used to study the effects of dopamine and serotonin receptors on behavior and cognition. In neuroscience, it has been used to investigate the neural mechanisms underlying drug addiction and withdrawal.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15;3-1(4)2(5)6/h4-7,13H,8-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRQCCITFOYWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)




![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)